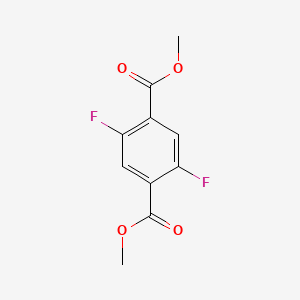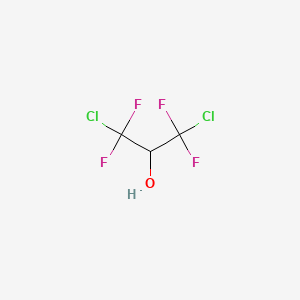
7-Benzyl-5-carboxaldehyde-O-esculetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-5-carboxaldehyde-O-esculetin: is a synthetic derivative of esculetin, a naturally occurring coumarin compound. Esculetin is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-5-carboxaldehyde-O-esculetin typically involves the following steps:
Starting Material: Esculetin (6,7-dihydroxycoumarin) serves as the starting material.
Benzylation: The hydroxyl groups of esculetin are benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Formylation: The benzylated esculetin undergoes formylation using a formylating agent like paraformaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale benzylation and formylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Benzyl-5-carboxaldehyde-O-esculetin can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Benzyl-5-carboxylic acid-O-esculetin.
Reduction: 7-Benzyl-5-hydroxymethyl-O-esculetin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 7-Benzyl-5-carboxaldehyde-O-esculetin is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent. It is used in cell culture studies to investigate its effects on cellular pathways and oxidative stress .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is explored for its potential in treating inflammatory diseases, cancer, and other conditions where oxidative stress plays a role .
Industry: In the industrial sector, this compound is used in the development of new materials with specific chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-5-carboxaldehyde-O-esculetin involves its interaction with molecular targets and pathways associated with oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative enzymes. It also modulates signaling pathways such as NF-κB and MAPK, which are involved in inflammatory responses .
Comparación Con Compuestos Similares
Esculetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Esculin: A glucoside derivative of esculetin with similar pharmacological activities.
Fraxin: Another coumarin derivative with antioxidant and anti-inflammatory effects.
Uniqueness: These modifications allow for the development of new derivatives with improved pharmacological properties and industrial applications .
Propiedades
Fórmula molecular |
C17H12O5 |
|---|---|
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
6-hydroxy-2-oxo-7-phenylmethoxychromene-5-carbaldehyde |
InChI |
InChI=1S/C17H12O5/c18-9-13-12-6-7-16(19)22-14(12)8-15(17(13)20)21-10-11-4-2-1-3-5-11/h1-9,20H,10H2 |
Clave InChI |
VHRGMDPQTBJXMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=C3C=CC(=O)OC3=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



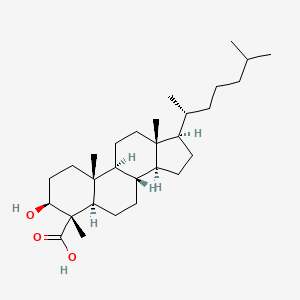
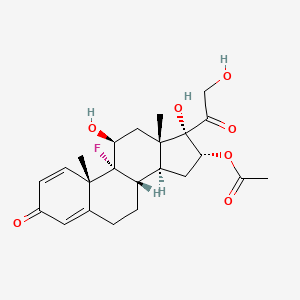
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
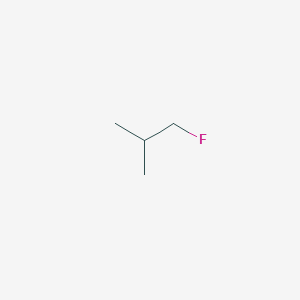

![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)
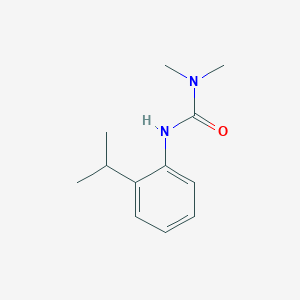
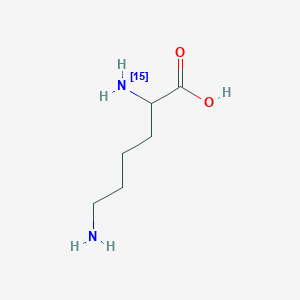
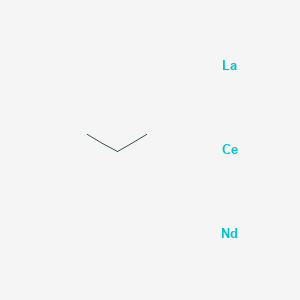
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
